
2,5-Dibromo-4-methylbenzoic acid
Vue d'ensemble
Description
2,5-Dibromo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O2 . It has a molecular weight of 293.94000 .
Synthesis Analysis
The synthesis of 2,5-Dibromo-4-methylbenzoic acid or similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylbenzoic acid consists of a benzene ring substituted with two bromine atoms, one methyl group, and one carboxylic acid group .Applications De Recherche Scientifique
Synthesis of Derivatives
Synthesis of 2,5-Diketopiperazine Derivatives : A study by Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method shows good functional group tolerance and avoids the typically offensive isocyanides (Ji, Yi, & Cai, 2014).
Synthesis of Alkyl 4,5-dibromo-2-methylbenzoate Derivatives : Gauna, Cobice, and Awruch (2008) synthesized alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene, providing insights into the synthesis of similar compounds (Gauna, Cobice, & Awruch, 2008).
Synthesis of Novel Oxadiazoles : He, Zhu, Yang, Hu, and Cao (2009) introduced a 1,3,4-oxadiazole moiety into the stilbene skeleton, utilizing p-toluic acid in the synthesis process. This may indicate potential applications in organic optical materials (He et al., 2009).
Biochemical Applications
Determination of Sulfhydryl Groups : Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating possible biochemical applications of similar compounds (Ellman, 1959).
Cytostatic Activity in Human Cancer Cells : Eamvijarn, Kijjoa, Bruyère, et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a derivative of 2,4-dihydroxy-6-methylbenzoic acid, showing cytostatic effects in human cancer cells (Eamvijarn et al., 2012).
Analytical Chemistry Applications
- Analysis of Oligosaccharides and Glycopeptides : Papac, Wong, and Jones (1996) utilized matrices like 2,5-dihydroxybenzoic acid in mass spectrometry for oligosaccharides, highlighting the utility of similar compounds in analytical methods (Papac, Wong, & Jones, 1996).
Propriétés
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylbenzoic acid | |
CAS RN |
20871-01-6 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

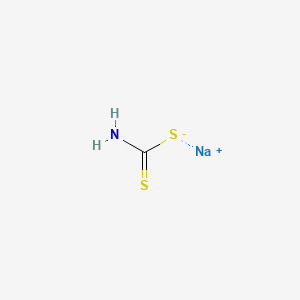
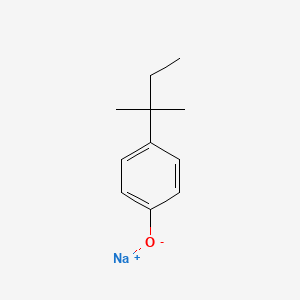
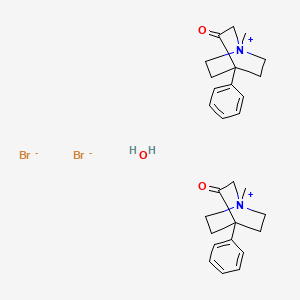

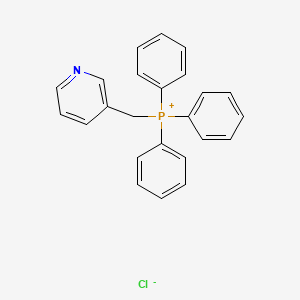


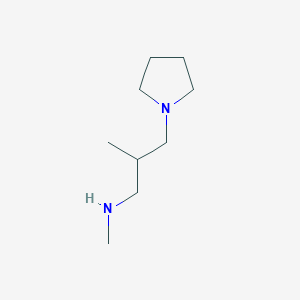


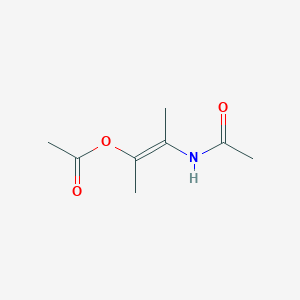
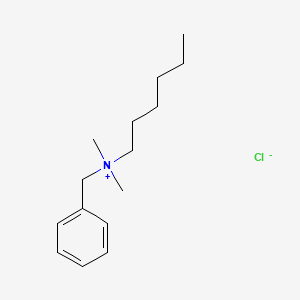
![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)